molecular formula C10H17N3O5S B577788 tert-Butyl 3-oxotetrahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyrazine-5(3H)-carboxylate 1,1-dioxide CAS No. 1255574-37-8

tert-Butyl 3-oxotetrahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyrazine-5(3H)-carboxylate 1,1-dioxide

Cat. No.: B577788
CAS No.: 1255574-37-8
M. Wt: 291.322
InChI Key: IQYUMMQGKQJXIB-UHFFFAOYSA-N
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Description

tert-Butyl 3-oxotetrahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyrazine-5(3H)-carboxylate 1,1-dioxide is a complex organic compound that belongs to the class of thiadiazole derivatives.

Mechanism of Action

Target of Action

Compounds with similar structures have been used as organic sensitizers in dye-sensitized solar cells

Mode of Action

It is known that similar compounds interact with their targets through a process known as nucleophilic aromatic substitution . This process involves the replacement of an atom or group in an aromatic system by a nucleophile.

Biochemical Pathways

It is known that similar compounds can affect the light harvesting efficiency of dye-sensitized solar cells . This suggests that the compound may interact with biochemical pathways related to light absorption and energy conversion.

Pharmacokinetics

Similar compounds are known to have low power conversion efficiency, which may suggest low bioavailability .

Result of Action

It is known that similar compounds can affect the photovoltaic properties of dye-sensitized solar cells . This suggests that the compound may have effects on energy conversion processes at the molecular and cellular level.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the light intensity can affect the performance of compounds used in dye-sensitized solar cells . Other environmental factors such as temperature, pH, and the presence of other chemicals could also potentially influence the action of this compound.

Preparation Methods

The synthesis of tert-Butyl 3-oxotetrahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyrazine-5(3H)-carboxylate 1,1-dioxide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of a pyrazine derivative with a thiadiazole precursor under specific reaction conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

tert-Butyl 3-oxotetrahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyrazine-5(3H)-carboxylate 1,1-dioxide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Comparison with Similar Compounds

Similar compounds to tert-Butyl 3-oxotetrahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyrazine-5(3H)-carboxylate 1,1-dioxide include other thiadiazole derivatives such as:

    1,3,4-Thiadiazole derivatives: Known for their antimicrobial and anticancer activities.

    1,2,4-Thiadiazole derivatives: Studied for their anti-inflammatory and analgesic properties.

    1,2,3-Thiadiazole derivatives: Investigated for their potential as enzyme inhibitors.

The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and chemical reactivity.

Properties

IUPAC Name

tert-butyl 1,1,3-trioxo-3a,4,6,7-tetrahydro-[1,2,5]thiadiazolo[2,3-a]pyrazine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O5S/c1-10(2,3)18-9(15)12-4-5-13-7(6-12)8(14)11-19(13,16)17/h7H,4-6H2,1-3H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQYUMMQGKQJXIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(C1)C(=O)NS2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10682154
Record name tert-Butyl 1,1,3-trioxohexahydro-1lambda~6~-[1,2,5]thiadiazolo[2,3-a]pyrazine-5(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255574-37-8
Record name tert-Butyl 1,1,3-trioxohexahydro-1lambda~6~-[1,2,5]thiadiazolo[2,3-a]pyrazine-5(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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